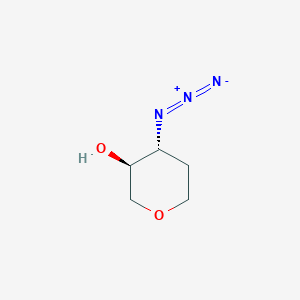

trans-4-Azidotetrahydropyran-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans-4-Azidotetrahydropyran-3-ol, also known as TATP, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. TATP is a highly reactive organic compound that contains an azide group and a hydroxyl group, making it an attractive candidate for various chemical reactions.

科学的研究の応用

- Research : Studies have demonstrated that terpinen-4-ol exhibits significant antitumor effects against colorectal, pancreatic, prostate, and gastric cancer cells. It inhibits cell growth in a dose-dependent manner (10-90%) when administered alone or in combination with standard chemotherapeutic agents (e.g., oxaliplatin, fluorouracil, gemcitabine, and docetaxel) and biological agents (e.g., cetuximab). The compound also enhances the activity of anti-EGFR therapy in KRAS-mutant colorectal cancer cells, making it a potential adjunctive treatment .

- Terpinen-4-ol synergizes with various anticancer drugs (e.g., oxaliplatin and fluorouracil) to inhibit cancer cell proliferation. The combination achieves impressive growth inhibition (83-91%) in vitro .

- In KRAS-mutant colorectal cancer cells resistant to anti-EGFR treatment, combining terpinen-4-ol with cetuximab results in an 80-90% growth inhibition. This finding suggests that terpinen-4-ol can restore the activity of cetuximab in resistant cancers .

- Terpinen-4-ol enhances the growth inhibition induced by anti-CD24 monoclonal antibodies (mAb) at subtoxic concentrations. When combined, the effect is remarkable, leading to significant tumor volume reduction in xenograft models (compared to controls). This highlights its potential as an adjuvant therapy .

- Terpinen-4-ol likely induces cell death, making it a potential standalone anticancer agent. Its molecular mechanisms include interactions with various signaling pathways, warranting further investigation .

- Researchers are integrating proteomic and transcriptomic data to enhance molecular identification and network inference. Terpinen-4-ol’s role in cell-cell signaling networks can be better understood through systems biology approaches .

Antitumor Activity

Synergistic Effects with Chemotherapy

Reversal of EGFR-Targeted Therapy Resistance

Enhanced Antitumor Effects with Antibodies

Mechanisms of Action

Integration with Systems Biology Approaches

特性

IUPAC Name |

(3S,4R)-4-azidooxan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-4-1-2-10-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJACWGLWDZDTR-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Azidotetrahydropyran-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2463501.png)

![Cyclopentyl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2463507.png)

![2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one](/img/structure/B2463512.png)

![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2463519.png)

![5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride](/img/structure/B2463520.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2463521.png)